

In-Depth Technical Guide: 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole

Cat. No.: B1294733

[Get Quote](#)

CAS Number: 57777-84-1 Synonyms: p-NBST, 1-(p-Nitrobenzenesulfonyl)-1H-1,2,4-triazole, 1-(4-Nitrophenylsulfonyl)-1H-1,2,4-triazole

This technical guide provides a comprehensive overview of **1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole**, a versatile reagent in synthetic organic chemistry. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, applications, and relevant biological mechanisms.

Physicochemical Properties

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₈ H ₆ N ₄ O ₄ S	[1]
Molecular Weight	254.23 g/mol	[1]
Melting Point	155-160 °C	N/A
Appearance	White or off-white solid	N/A
Purity	≥95%	[2]
EINECS Number	260-946-7	[1]

Synthesis

While a specific detailed protocol for the synthesis of **1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole** is not readily available in the reviewed literature, a general synthetic approach can be inferred from standard organic chemistry principles and general methods for the synthesis of similar compounds. The most probable synthetic route involves the reaction of 4-nitrobenzenesulfonyl chloride with 1H-1,2,4-triazole in the presence of a base.

General Experimental Protocol (Hypothetical)

Materials:

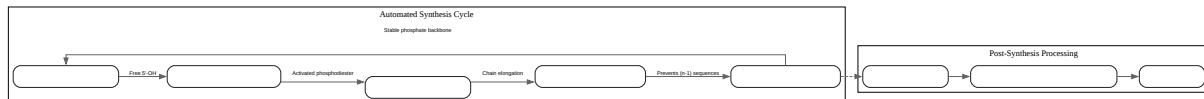
- 4-Nitrobenzenesulfonyl chloride
- 1H-1,2,4-triazole
- Anhydrous base (e.g., triethylamine, pyridine, or sodium hydride)
- Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-1,2,4-triazole and the anhydrous base in the chosen anhydrous aprotic solvent.
- Cool the reaction mixture in an ice bath (0 °C).

- Slowly add a solution of 4-nitrobenzenesulfonyl chloride in the same anhydrous solvent to the stirred reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield **1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole**.

Note: This is a generalized, hypothetical protocol and would require optimization for specific reaction conditions, stoichiometry, and purification methods.


Applications in Organic Synthesis

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole is a prominent condensing agent, particularly in the field of oligonucleotide synthesis.[3]

Role in Oligonucleotide Synthesis

In the phosphotriester approach to oligonucleotide synthesis, a condensing agent is crucial for the formation of the internucleotide phosphodiester bond. p-NBST serves as an efficient activating agent for the phosphodiester component, facilitating its reaction with the hydroxyl group of the incoming nucleoside.

Experimental Workflow for Oligonucleotide Synthesis using p-NBST:

[Click to download full resolution via product page](#)

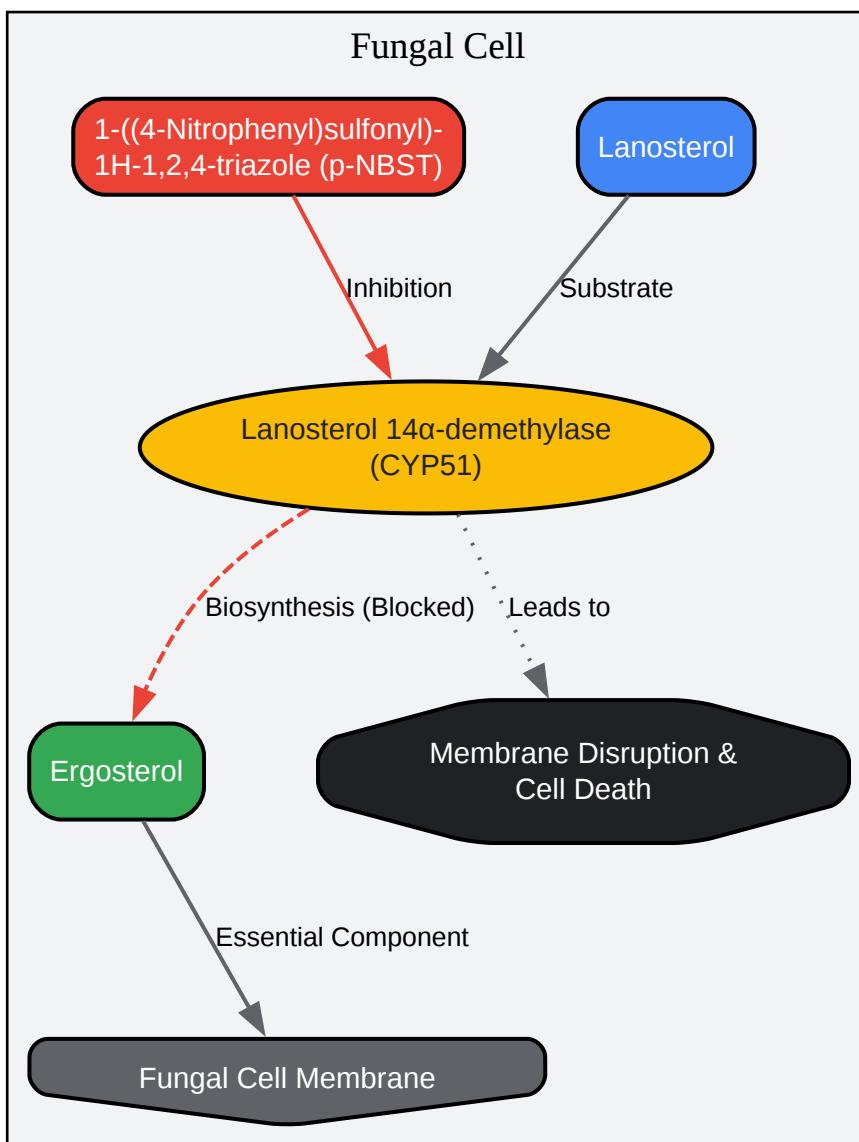
Caption: Automated solid-phase oligonucleotide synthesis cycle utilizing p-NBST as a condensing agent.

Detailed Protocol for Coupling Step in Oligonucleotide Synthesis:

While a specific, detailed protocol for the use of p-NBST is not available in the provided search results, a general procedure for the coupling step in solid-phase oligonucleotide synthesis is as follows:

- Activation: The phosphodiester monomer is pre-activated by reacting it with an excess of **1-((4-nitrophenyl)sulfonyl)-1H-1,2,4-triazole** in an anhydrous solvent like pyridine or acetonitrile. This reaction forms a highly reactive mixed anhydride intermediate.
- Coupling: The solution containing the activated phosphodiester is then passed through the solid support column where the growing oligonucleotide chain is anchored. The free 5'-hydroxyl group of the terminal nucleoside on the solid support attacks the activated phosphorus center, forming a new phosphotriester linkage.
- Washing: The solid support is thoroughly washed with a suitable solvent to remove any unreacted reagents and byproducts.

Potential Biological Activity and Mechanism of Action


Derivatives of 1,2,4-triazole are well-known for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[\[4\]](#)[\[5\]](#)

Antifungal Activity

Many commercially available antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole moiety. The primary mechanism of action for these antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase (CYP51).[\[5\]](#) This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

While there is no specific data confirming the antifungal activity of **1-((4-nitrophenyl)sulfonyl)-1H-1,2,4-triazole**, its structural similarity to other antifungal triazoles suggests it may exhibit similar properties.

Proposed Signaling Pathway for Antifungal Action:

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.

Safety and Handling

Detailed toxicological data for **1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole** is not extensively documented. As with all chemical reagents, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole is a valuable synthetic reagent, primarily utilized as a condensing agent in oligonucleotide synthesis. Its structural features also suggest potential for biological activity, particularly as an antifungal agent, although this requires further investigation. This guide provides a foundational understanding of its properties and applications for researchers in the fields of chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole | C8H6N4O4S | CID 93796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole [sobekbio.com]
- 3. nbinno.com [nbino.com]
- 4. jocpr.com [jocpr.com]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294733#1-4-nitrophenyl-sulfonyl-1h-1-2-4-triazole-cas-number-57777-84-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com